molecular formula C14H9F B1201635 Fluretofen CAS No. 56917-29-4

Fluretofen

Cat. No. B1201635
CAS RN: 56917-29-4
M. Wt: 196.22 g/mol
InChI Key: YETULFFXNIHQLK-UHFFFAOYSA-N
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Description

Fluretofen is a compound of interest in the realm of organofluorine chemistry, where fluorine atoms are incorporated into organic molecules to modulate their physical, chemical, and biological properties. The introduction of fluorine into pharmaceuticals, for example, can significantly enhance their metabolic stability, lipophilicity, and bioavailability, making organofluorine compounds prevalent in drug development and materials science.

Synthesis Analysis

The synthesis of organofluorine compounds like Fluretofen has evolved significantly, with advances in catalysis enabling the incorporation of fluorine into complex organic molecules more efficiently than ever before. Techniques such as selective fluorination, perfluoroalkylation, and the use of fluorinating agents have been developed to introduce fluorine or fluorine-containing groups into molecules, overcoming previous challenges associated with fluorine's high electronegativity and reactivity (Müller et al., 2007); (Furuya et al., 2011).

Molecular Structure Analysis

The molecular structure of organofluorine compounds, including Fluretofen, is critical in determining their physical and chemical properties. The carbon-fluorine bond is one of the strongest in organic chemistry, which can influence the molecule's reactivity, conformation, and interactions with biological targets. Studies have shown that the presence of fluorine can affect docking interactions with proteins, either directly or through stereoelectronic effects on molecular conformation (Müller et al., 2007).

Chemical Reactions and Properties

Fluorinated compounds undergo unique chemical reactions due to the influence of fluorine atoms. Fluoroalkylation, for example, is a key reaction in the synthesis of organofluorine compounds, including Fluretofen. Fluorine's effects can lead to new reactivities and transformations, making fluoroalkylation reactions distinct from those involving non-fluorinated reagents (Ni & Hu, 2016).

Scientific Research Applications

Fluoxetine, commonly known by its brand name Prozac, has been extensively studied and applied in various fields of scientific research. Key applications and insights from the research on fluoxetine include:

  • Discovery and Evolution : Fluoxetine was discovered as a selective 5-HT (serotonin) uptake inhibitor. It played a crucial role in psychiatric research, particularly in the understanding and treatment of depression and obsessive-compulsive disorders (Wong, Bymaster, & Engleman, 1995).

  • Clinical Effectiveness : Clinical research has shown fluoxetine to be effective in treating depression and obsessive-compulsive disorders, and it has potential applications in other disorders as well.

  • Molecular and Behavioral Studies : The effects of fluoxetine in various in vitro assays and animal studies, including receptor down-regulation, neurochemical, and behavioral models, have been summarized, providing a comprehensive understanding of its mechanisms of action.

properties

IUPAC Name

1-ethynyl-4-(2-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h1,3-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETULFFXNIHQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057780
Record name Fluretofene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluretofen

CAS RN

56917-29-4
Record name Fluretofen [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056917294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluretofene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLURETOFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IN4W55F02
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B SLUSHER, R RAIS, LC TENORA, P MAJER… - ic.gc.ca
Prodrugs of glutamine analogs, such as prodrugs of aza-serine, and 6-diazo-5-oxo-norleucine (DON), and 5-diazo-4-oxo-L-norvaline (L-DONV) are disclosed. French Abstract L'…
Number of citations: 2 www.ic.gc.ca
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
CH Hennekens - Lancet, 1997 - patentboca.com
(57) ABSTRACT The invention involves methods for characterizing an individual's risk profile of developing a future cardiovascular disorder by obtaining a level of the marker of …
Number of citations: 0 www.patentboca.com

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